2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H28N4O3S2 and its molecular weight is 532.68. The purity is usually 95%.
BenchChem offers high-quality 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
Research in heterocyclic chemistry has explored the synthesis and properties of compounds similar to 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide. Studies like those conducted by Hassneen and Abdallah (2003) have developed new routes to synthesize derivatives of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidine-5-one, showcasing the methods to create complex heterocyclic structures (Hassneen & Abdallah, 2003).
Reaction Dynamics and Applications
In the field of organic synthesis, the reaction dynamics of similar compounds have been investigated. For instance, Davoodnia et al. (2009) examined the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the synthesis of thieno[2,3-d]pyrimidines. Such studies reveal the potential for creating diverse derivatives with varied applications (Davoodnia et al., 2009).
Crystal Structures and Material Properties
The crystal structure analysis of related compounds, such as those conducted by Subasri et al. (2016), provides insights into the molecular configurations and potential material properties of these compounds. Understanding the crystal structure is crucial for applications in material science and pharmaceuticals (Subasri et al., 2016).
Synthesis of Novel Derivatives
Continued research into the synthesis of novel derivatives expands the potential applications of these compounds. For example, Abu‐Hashem et al. (2020) synthesized novel derivatives with potential as anti-inflammatory and analgesic agents, demonstrating the versatility of these compounds in pharmaceutical applications (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The antimicrobial activity of thienopyrimidine derivatives, as investigated by Abdel-rahman et al. (2002), highlights another significant area of application. Such studies contribute to the development of new antimicrobial agents, which are crucial in medical research and treatment (Abdel-rahman et al., 2002).
Mechanism of Action
- The primary target of this compound is . Unfortunately, specific information about the target’s role is not readily available in the literature.
- These properties impact the compound’s bioavailability by .
- Environmental factors, such as , influence the compound’s efficacy and stability. For instance, .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Regarding ADME properties:
- The compound is . It . . .
Result of Action
Action Environment
properties
IUPAC Name |
2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S2/c1-17-9-10-22(18(2)13-17)29-24(34)16-36-28-30-26-25(21-11-12-31(19(3)33)15-23(21)37-26)27(35)32(28)14-20-7-5-4-6-8-20/h4-10,13H,11-12,14-16H2,1-3H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKOYAJSXMETMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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